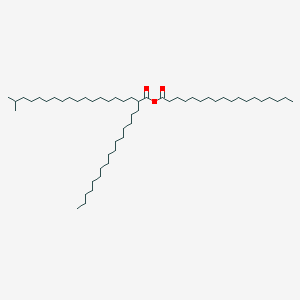

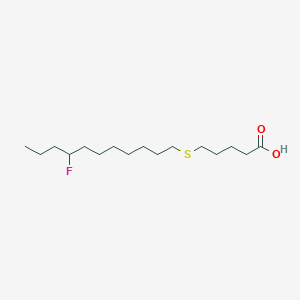

14-Fluoro-6-thiaheptadecanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

14-Fluoro-6-thiaheptadecanoic acid (FTHA) is a fluorinated fatty acid that has been utilized in various scientific research applications due to its unique properties. FTHA is a synthetic compound that is commonly used as a tracer for studying lipid metabolism in living organisms.

Mécanisme D'action

14-Fluoro-6-thiaheptadecanoic acid is taken up by cells and metabolized in a similar manner as endogenous fatty acids. It is transported into the mitochondria, where it undergoes beta-oxidation to produce ATP. The fluorine atom in 14-Fluoro-6-thiaheptadecanoic acid allows for its detection by various imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI).

Effets Biochimiques Et Physiologiques

14-Fluoro-6-thiaheptadecanoic acid has been shown to have minimal effects on the biochemical and physiological processes in living organisms. It is metabolized in a similar manner as endogenous fatty acids and does not accumulate in tissues. 14-Fluoro-6-thiaheptadecanoic acid has been shown to have no significant toxic effects on cells or tissues.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using 14-Fluoro-6-thiaheptadecanoic acid as a tracer is its ability to be detected by various imaging techniques. This allows for non-invasive imaging of lipid metabolism in living organisms. 14-Fluoro-6-thiaheptadecanoic acid is also stable and can be easily synthesized in large quantities. However, one limitation of using 14-Fluoro-6-thiaheptadecanoic acid is its relatively short half-life, which limits its use in long-term studies.

Orientations Futures

There are several future directions for the use of 14-Fluoro-6-thiaheptadecanoic acid in scientific research. One direction is the development of new imaging techniques that can detect 14-Fluoro-6-thiaheptadecanoic acid with higher sensitivity and specificity. Another direction is the use of 14-Fluoro-6-thiaheptadecanoic acid in studies investigating the effects of different dietary interventions on lipid metabolism in various disease states. Additionally, 14-Fluoro-6-thiaheptadecanoic acid could be utilized in studies investigating the role of lipid metabolism in aging and age-related diseases.

Méthodes De Synthèse

The synthesis of 14-Fluoro-6-thiaheptadecanoic acid involves the reaction of 14-bromoheptadecanoic acid with potassium thioacetate in the presence of tetrabutylammonium fluoride. This reaction results in the formation of 14-Fluoro-6-thiaheptadecanoic acid, which can be purified by column chromatography. The purity of 14-Fluoro-6-thiaheptadecanoic acid can be confirmed by gas chromatography and mass spectrometry.

Applications De Recherche Scientifique

14-Fluoro-6-thiaheptadecanoic acid has been widely used as a tracer for studying lipid metabolism in various living organisms, including humans. It has been utilized in studies investigating the metabolism of fatty acids in the liver, heart, and skeletal muscle. 14-Fluoro-6-thiaheptadecanoic acid has also been used to study the effects of different dietary interventions on lipid metabolism.

Propriétés

IUPAC Name |

5-(8-fluoroundecylsulfanyl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31FO2S/c1-2-10-15(17)11-6-4-3-5-8-13-20-14-9-7-12-16(18)19/h15H,2-14H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMTZBLNUCAEPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCCCCCSCCCCC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31FO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930027 |

Source

|

| Record name | 5-[(8-Fluoroundecyl)sulfanyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

14-Fluoro-6-thiaheptadecanoic acid | |

CAS RN |

138225-06-6 |

Source

|

| Record name | 14-Fluoro-6-thiaheptadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138225066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(8-Fluoroundecyl)sulfanyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.